molecular formula C8H8BClN2O2 B592076 Quinoxalin-6-ylboronic acid hydrochloride CAS No. 852362-25-5

Quinoxalin-6-ylboronic acid hydrochloride

Cat. No. B592076
Key on ui cas rn: 852362-25-5
M. Wt: 210.424
InChI Key: YOUKKXQGTXCLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071581B2

Procedure details

A vial under nitrogen atmosphere was charged with benzopyrazine-6-boronic acid hydrochloride (500 mg, 2.38 mmol), palladium (II) acetate (16 mg, 0.071 mmol), tri-1-naphthylphosphine (88 mg, 0.214 mmol), potassium phosphate tribasic (2.52 g, 11.9 mmol), and tetrahydrofuran (10 mL). Ethyl 2-bromoacetate (0.315 mL, 2.85 mmol) was then added and the reaction mixture was stirred at reflux for 6 h. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were adsorbed on silica gel. Purification on silica gel with 0-100% gradient of ethyl acetate in hexane provided 96 mg of product as a dark yellow oil. 1H NMR 500 MHz (DMSO) δ 1.20 (t, 3H), 3.99 (s, 2H), 4.11 (q, 2H), 7.79 (dd, 1H), 8.01 (d, 1H), 8.06 (d, 1H), 8.94 (d, 2H); MS (m/z) 217 [M+H+]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[C:7]2[CH:8]=[CH:9][C:10](B(O)O)=[CH:11][C:6]=2[N:5]=[CH:4][CH:3]=1.C1(P(C2C3C(=CC=CC=3)C=CC=2)C2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Br[CH2:55][C:56]([O:58][CH2:59][CH3:60])=[O:57]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.O1CCCC1>[CH2:59]([O:58][C:56](=[O:57])[CH2:55][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[N:2]=[CH:3][CH:4]=[N:5]2)[CH3:60] |f:0.1,3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.N1=CC=NC2=C1C=CC(=C2)B(O)O
Name
Quantity
88 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)P(C1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12
Name
potassium phosphate tribasic
Quantity
2.52 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.315 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with 0-100% gradient of ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C=C2N=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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